O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Description
O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic carbamate derivative characterized by a rigid [2.2.1]heptane scaffold with stereospecific hydroxyl (5R configuration) and ester substituents (tert-butyl and ethyl groups). The compound’s stereochemistry and functional groups are critical to its physicochemical and biological properties. The tert-butyl group enhances steric protection of the carbamate, while the ethyl ester contributes to lipophilicity, influencing solubility and metabolic stability .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10-,11-/m1/s1 |
InChI Key |
SDBVUDYZBFDQKN-LMLFDSFASA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2C[C@@H](N1C(=O)OC(C)(C)C)C[C@H]2O |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps
Preparation of Optically Active Allene-1,3-Dicarboxylic Acid Ester Intermediates
The synthesis begins with an optically active 1,3-acetonedicarboxylic acid ester derivative, prepared by esterification or transesterification of acetonedicarboxylic acid or its methyl ester with an optically active alcohol (e.g., menthol derivatives).
This intermediate is then subjected to dehydration in the presence of a base (e.g., triethylamine) and a dehydrating agent such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in solvents like toluene or methylene chloride, yielding a diastereomeric mixture of allene-1,3-dicarboxylic acid esters.
Asymmetric crystallization under controlled temperatures (below room temperature) in the presence of a tertiary amine allows selective isolation of one diastereomer, enhancing optical purity without complex resolution techniques.
Stereoselective Diels-Alder Reaction to Form 7-Azabicyclo[2.2.1]heptene Derivative
The optically active allene-1,3-dicarboxylic acid ester undergoes a Diels-Alder cycloaddition with a suitable dienophile, such as N-t-butoxycarbonyl-pyrrole, in the presence or absence of Lewis acids to improve selectivity.
This step forms the bicyclic 7-azabicyclo[2.2.1]heptene intermediate with defined stereochemistry.
Reduction and Functional Group Transformations
The bicyclic intermediate is then reduced to the corresponding 7-azabicyclo[2.2.1]heptane derivative bearing the hydroxyl group at the 5-position.
Ozonolysis of the bicyclic compound in methylene chloride at low temperatures (-70 to -80 °C), followed by reductive workup with dimethyl sulfide or triphenylphosphine, yields the ketoester intermediate.
Subsequent selective esterification installs the tert-butyl and ethyl ester groups at the 2- and 3-positions, respectively, producing the target compound with the desired stereochemistry (1R,3R,4R,5R).
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification/Transesterification | Optically active alcohol (e.g., menthol), acid catalyst or base | Room temperature or reflux depending on method |
| Dehydration | Triethylamine, DMC, toluene or methylene chloride | Ice cooling during addition, room temperature stirring |
| Asymmetric Crystallization | Pentane or hexane solvent, catalytic triethylamine | Temperature below room temp (e.g., -20 to -80 °C) |
| Diels-Alder Reaction | Dienophile (N-Boc-pyrrole), Lewis acid (optional) | Room temperature or slightly elevated, solvent varies |
| Ozonolysis | Ozone gas, methylene chloride solvent, dimethyl sulfide or triphenylphosphine | Low temperature (-70 to -80 °C) |
| Reduction | Suitable reducing agent (not detailed in source) | To obtain hydroxylated bicyclic compound |
Optical Purity and Yield Considerations
The method achieves high optical yield by employing asymmetric crystallization to separate diastereomers early in the synthesis.
The use of optically active alcohols in esterification ensures chirality is introduced with control.
The Diels-Alder reaction stereoselectivity can be enhanced by Lewis acid catalysis.
Data Table: Summary of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups at specific positions on the bicyclic core.
Scientific Research Applications
O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism of action is often studied through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane Derivatives
- Example: O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate (CAS 2380459-95-8) Key Differences: The [2.2.2]octane scaffold introduces an additional methylene group, increasing ring size and reducing ring strain compared to [2.2.1]heptane. Molecular Formula: C₁₅H₂₅NO₅ vs. C₁₄H₂₃NO₅ (estimated for the target compound). Bioactivity Implications: Larger scaffolds may improve selectivity in enzyme inhibition but reduce cell permeability due to increased molecular weight (~299 vs. ~283) .
Bicyclo[3.1.0]hexane Derivatives
- Example : (1S,3R,5S)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (CAS 871727-40-1)
- Key Differences : The [3.1.0]hexane system introduces a fused cyclopropane ring, creating significant ring strain and rigidity. This structure is prevalent in protease inhibitors due to its mimicry of peptide turn motifs.
- Molecular Weight : 255.31 vs. ~283 (target compound).
- Synthetic Challenges : Requires low-temperature (-23°C to 0°C) stereoselective reactions to control cyclopropane formation .
Functional Group Variations
Hydroxyl vs. Oxo Substituents
- Hydroxyl-Containing Analogues : The target compound’s 5R-hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents. For example, (5R)-tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 137076-22-3) lacks the ethyl ester but retains hydrogen-bonding capacity .
- Oxo-Containing Analogues : 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS 2361609-16-5) replaces the hydroxyl with a ketone, increasing electrophilicity and reactivity toward nucleophiles. This substitution reduces solubility but may improve metabolic stability .
Ester Group Modifications
- Ethyl vs.
- tert-Butyl vs. Benzyl Esters : tert-butyl esters provide superior steric protection against enzymatic cleavage compared to benzyl groups, as seen in prodrug designs .
Stereochemical Variations
- 5R vs. 5S Configuration : highlights a diastereomer with 5S-hydroxy configuration. Stereochemistry at this position influences hydrogen-bonding networks and chiral recognition in biological systems. For instance, 5R-hydroxy derivatives may exhibit higher affinity for enzymes with complementary active-site geometries.
Physicochemical and Bioactivity Comparison Table
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while acetone/water mixtures improve hydroxylation yields .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts may accelerate sluggish reactions.
- Temperature control : Low temperatures (−78°C to 0°C) suppress side reactions during sensitive steps like silyl ether formation .
- Workflow adjustments : Telescoping steps (e.g., skipping intermediate isolation) reduces yield losses .
How is the compound characterized to confirm its structure and purity?
Q. Basic
- Spectroscopic methods :
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) .
- HPLC : Purity (>97%) is assessed using reversed-phase columns with UV detection .
What protection/deprotection strategies are suitable for the hydroxy and amine groups in this compound?
Q. Advanced
- Hydroxy protection : tert-Butyldimethylsilyl (TBS) ethers are stable under basic conditions and cleaved with fluoride sources (e.g., TBAF) .
- Amine protection : Boc (tert-butyloxycarbonyl) groups, introduced via di-tert-butyl dicarbonate (BocO), are removed with HCl in dioxane .
- Compatibility : Ensure orthogonal protection (e.g., ethyl esters remain intact during TBS deprotection) to avoid side reactions .
What handling precautions are critical for this compound in laboratory settings?
Q. Basic
- Storage : Keep under nitrogen at −20°C to prevent ester hydrolysis or oxidation .
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of dust; work in a fume hood .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
How can conflicting literature data on reaction yields or conditions be resolved?
Q. Advanced
- Systematic screening : Design a fractional factorial experiment to test variables (solvent, temperature, catalyst loading) and identify optimal conditions .
- Mechanistic studies : Use DFT calculations or isotopic labeling to probe reaction pathways (e.g., hydroxylation via radical vs. ionic mechanisms) .
- Reproducibility checks : Cross-validate results with independent replicates or alternative synthetic routes (e.g., microwave-assisted vs. conventional heating) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
